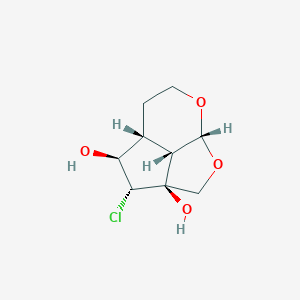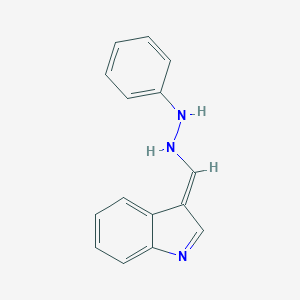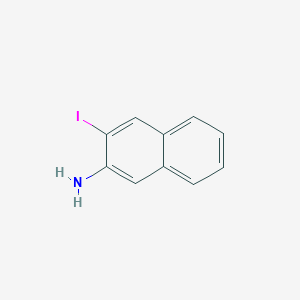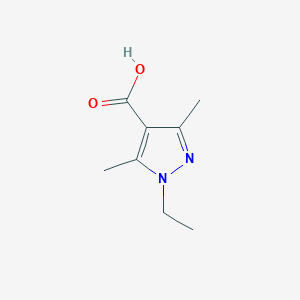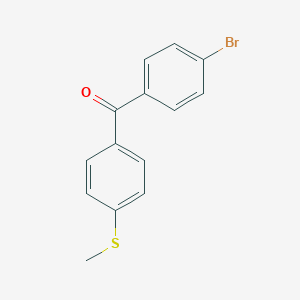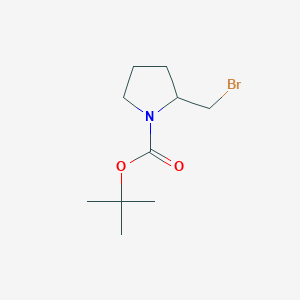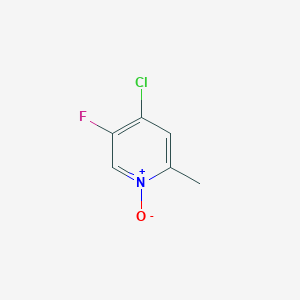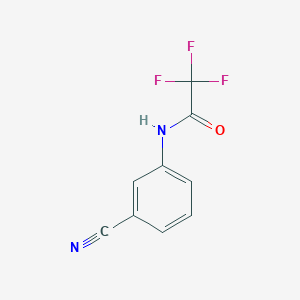
N-(3-cianofenil)-2,2,2-trifluoroacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanophenyl)-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of a trifluoroacetamide group attached to a 3-cyanophenyl ring
Aplicaciones Científicas De Investigación
N-(3-cyanophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
Target of Action
N-(3-cyanophenyl)-2,2,2-trifluoroacetamide is a synthetic compound that has been used in various scientific research applications . It has been found to interact with Succinate Dehydrogenase (SDH) , a key enzyme in the citric acid cycle and the electron transport chain, both of which are vital for energy production in cells .
Mode of Action
The compound interacts with its target, SDH, by inhibiting its activity . This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in the production of ATP, the main energy currency of the cell .
Biochemical Pathways
The primary biochemical pathway affected by N-(3-cyanophenyl)-2,2,2-trifluoroacetamide is the citric acid cycle (also known as the Krebs cycle or the TCA cycle), and the electron transport chain . Both of these pathways are crucial for energy production in the cell. By inhibiting SDH, the compound disrupts these pathways, leading to a decrease in ATP production .
Pharmacokinetics
Similar compounds have been found to be readily absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary widely depending on their specific chemical structure .
Result of Action
The inhibition of SDH by N-(3-cyanophenyl)-2,2,2-trifluoroacetamide leads to a decrease in ATP production, which can have a variety of effects on the cell . This can lead to cell death, making the compound potentially useful as a therapeutic agent .
Action Environment
The action of N-(3-cyanophenyl)-2,2,2-trifluoroacetamide can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds can also influence its action .
Análisis Bioquímico
Biochemical Properties
N-(3-cyanophenyl)-2,2,2-trifluoroacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain histone deacetylases, which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . This interaction can lead to changes in chromatin structure and gene expression patterns.
Cellular Effects
N-(3-cyanophenyl)-2,2,2-trifluoroacetamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of N-(3-cyanophenyl)-2,2,2-trifluoroacetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active sites of histone deacetylases, inhibiting their activity and leading to an accumulation of acetylated histones . This results in changes in chromatin structure and the activation or repression of specific genes. Furthermore, it can interact with other proteins involved in cell signaling and metabolism, modulating their activity and downstream effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-cyanophenyl)-2,2,2-trifluoroacetamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its effectiveness . Long-term effects on cellular function have also been observed, with prolonged exposure resulting in sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of N-(3-cyanophenyl)-2,2,2-trifluoroacetamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including liver damage and alterations in normal cellular function. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
N-(3-cyanophenyl)-2,2,2-trifluoroacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, it can inhibit the activity of certain metabolic enzymes, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of N-(3-cyanophenyl)-2,2,2-trifluoroacetamide within cells and tissues are crucial for its activity. It can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also influence its overall effectiveness and potential side effects.
Subcellular Localization
N-(3-cyanophenyl)-2,2,2-trifluoroacetamide exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . For instance, it can accumulate in the nucleus, where it interacts with histone deacetylases and other nuclear proteins. This localization is essential for its role in regulating gene expression and chromatin structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-cyanophenylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-cyanophenylamine} + \text{trifluoroacetic anhydride} \rightarrow \text{N-(3-cyanophenyl)-2,2,2-trifluoroacetamide} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-cyanophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield 3-cyanophenylamine and trifluoroacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or nucleophiles can be used under basic or acidic conditions.
Hydrolysis: Acidic or basic hydrolysis can be employed, typically using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Hydrolysis: The primary products are 3-cyanophenylamine and trifluoroacetic acid.
Comparación Con Compuestos Similares
- N-(3-cyanophenyl)-2,2,2-trifluoroacetamide
- N-(3-cyanophenyl)-2,2,2-trifluoroethanamide
- N-(3-cyanophenyl)-2,2,2-trifluoropropanamide
Comparison: N-(3-cyanophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts specific chemical properties such as increased stability and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
This article provides a comprehensive overview of N-(3-cyanophenyl)-2,2,2-trifluoroacetamide, highlighting its synthesis, reactions, applications, and unique properties
Propiedades
IUPAC Name |
N-(3-cyanophenyl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)14-7-3-1-2-6(4-7)5-13/h1-4H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFNWXWUNXBELP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
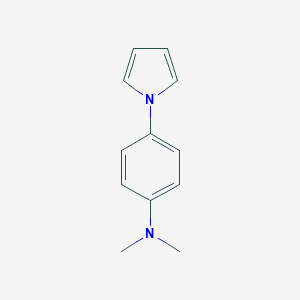
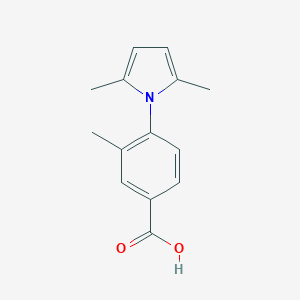
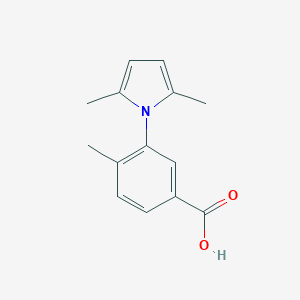
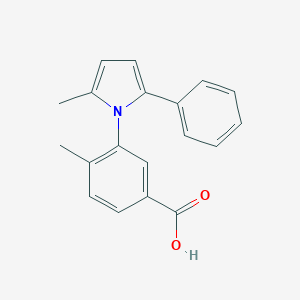
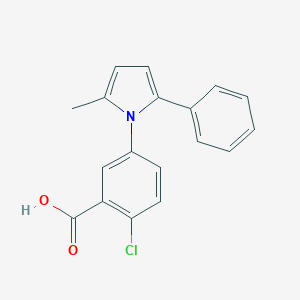
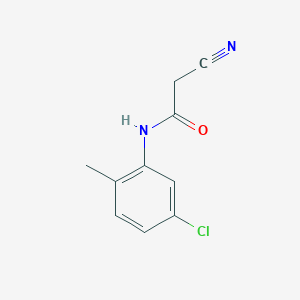
![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B185768.png)
